molecular formula C12H16N4 B5345703 1-cyclopentyl-1'-methyl-1H,1'H-2,2'-biimidazole

1-cyclopentyl-1'-methyl-1H,1'H-2,2'-biimidazole

Cat. No.: B5345703
M. Wt: 216.28 g/mol
InChI Key: MWDCQDLAWURFGG-UHFFFAOYSA-N
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Description

1-cyclopentyl-1’-methyl-1H,1’H-2,2’-biimidazole is a heterocyclic compound that features two imidazole rings connected by a single bond The cyclopentyl and methyl groups attached to the imidazole rings contribute to its unique chemical properties

Properties

IUPAC Name

1-cyclopentyl-2-(1-methylimidazol-2-yl)imidazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N4/c1-15-8-6-13-11(15)12-14-7-9-16(12)10-4-2-3-5-10/h6-10H,2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWDCQDLAWURFGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C1C2=NC=CN2C3CCCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-cyclopentyl-1’-methyl-1H,1’H-2,2’-biimidazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopentanone with methylamine to form an intermediate, which is then cyclized with a suitable imidazole derivative under acidic or basic conditions. The reaction conditions, such as temperature and solvent, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of 1-cyclopentyl-1’-methyl-1H,1’H-2,2’-biimidazole may involve continuous flow processes to ensure consistent quality and scalability. The use of automated reactors and precise control of reaction parameters can enhance the efficiency of the production process. Additionally, purification steps such as crystallization or chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

1-cyclopentyl-1’-methyl-1H,1’H-2,2’-biimidazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding imidazole derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The imidazole rings can undergo substitution reactions with electrophiles or nucleophiles, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents under inert atmosphere.

    Substitution: Electrophiles such as alkyl halides, nucleophiles like amines or thiols; reactions are conducted in polar solvents with appropriate catalysts.

Major Products Formed

The major products formed from these reactions include oxidized imidazole derivatives, reduced imidazole compounds, and various substituted imidazole derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

1-cyclopentyl-1’-methyl-1H,1’H-2,2’-biimidazole has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the development of advanced materials, such as polymers and catalysts, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-cyclopentyl-1’-methyl-1H,1’H-2,2’-biimidazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1,1’-dimethyl-1H,1’H-2,2’-biimidazole: Similar structure but with two methyl groups instead of a cyclopentyl and a methyl group.

    1-methyl-1H,1’H-2,2’-biimidazole: Lacks the cyclopentyl group, only has a single methyl group attached to the imidazole rings.

    2,2’-biimidazole: The parent compound without any substituents on the imidazole rings.

Uniqueness

1-cyclopentyl-1’-methyl-1H,1’H-2,2’-biimidazole is unique due to the presence of both cyclopentyl and methyl groups, which impart distinct steric and electronic properties. These modifications can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various research applications.

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